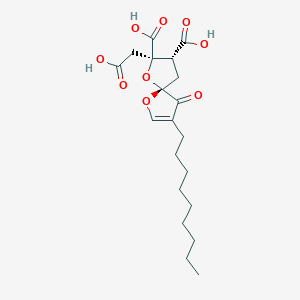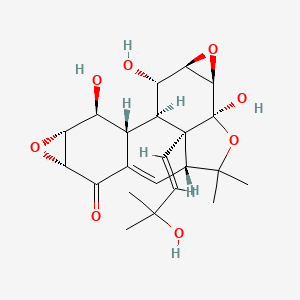
(-)-Panepophenanthrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Panepophenanthrin: is a naturally occurring compound isolated from the fungus Panus rudis. It belongs to the class of phenanthrene derivatives and has garnered significant interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Panepophenanthrin typically involves several steps, starting from simpler phenanthrene derivatives. The key steps often include:
Oxidation: of phenanthrene to form phenanthrenequinone.
Cyclization: reactions to introduce additional rings or functional groups.
Reduction: and to achieve the desired stereochemistry and functional groups.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Panepophenanthrin can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert quinones back to phenanthrene derivatives.
Substitution: Various substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry:
Synthetic Chemistry: (-)-Panepophenanthrin serves as a precursor for the synthesis of more complex phenanthrene derivatives.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: It has been investigated for its potential antioxidant properties.
Medicine:
Cancer Research: Preliminary studies suggest that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry:
Pharmaceuticals: Its derivatives are being explored for potential use in drug development.
Agriculture: It may be used in the development of new agrochemicals.
Mechanism of Action
The exact mechanism of action of (-)-Panepophenanthrin is still under investigation. it is believed to exert its effects through:
Interaction with cellular enzymes: Inhibiting or modulating the activity of specific enzymes.
Oxidative stress modulation: Acting as an antioxidant to reduce oxidative stress in cells.
Signal transduction pathways: Influencing various cellular signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Phenanthrene: The parent compound of (-)-Panepophenanthrin.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Other phenanthrene derivatives: Compounds with similar structures but different functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of distinct functional groups that confer unique biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for synthetic and medicinal chemistry.
Properties
CAS No. |
795312-85-5 |
|---|---|
Molecular Formula |
C22H28O8 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(1R,2R,3S,4R,6R,10R,13S,14R,16R,17S,18R)-3,13,17-trihydroxy-18-[(E)-3-hydroxy-3-methylbut-1-enyl]-11,11-dimethyl-5,12,15-trioxahexacyclo[8.7.1.02,8.04,6.013,18.014,16]octadec-8-en-7-one |
InChI |
InChI=1S/C22H28O8/c1-19(2,26)5-6-21-9-7-8-10(13(24)16-15(28-16)12(8)23)11(21)14(25)17-18(29-17)22(21,27)30-20(9,3)4/h5-7,9-11,13-18,24-27H,1-4H3/b6-5+/t9-,10-,11-,13-,14-,15-,16+,17+,18+,21-,22+/m0/s1 |
InChI Key |
WQBRQZUREPTGLI-FVNIXRCTSA-N |
Isomeric SMILES |
CC1([C@@H]2C=C3[C@@H]([C@@H]4[C@]2([C@](O1)([C@H]5[C@@H]([C@H]4O)O5)O)/C=C/C(C)(C)O)[C@@H]([C@@H]6[C@H](C3=O)O6)O)C |
Canonical SMILES |
CC1(C2C=C3C(C4C2(C(O1)(C5C(C4O)O5)O)C=CC(C)(C)O)C(C6C(C3=O)O6)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


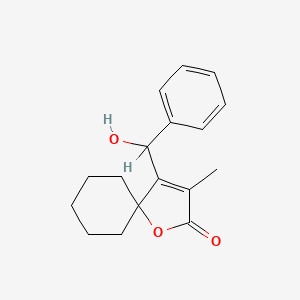


![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)

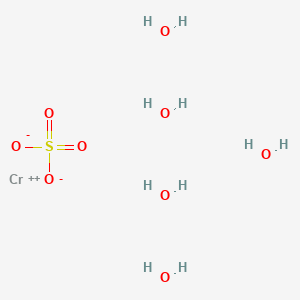
![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)


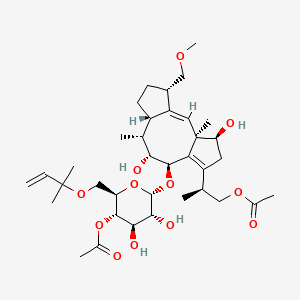
![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)


